

Physical and chemical properties of Bourjotinolone A

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Compound of Interest

Compound Name: Bourjotinolone A

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Bourjotinolone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bourjotinolone A, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of **Bourjotinolone A**, along with insights into its biological evaluation and the experimental methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

Bourjotinolone A is a complex organic molecule with the molecular formula $C_{30}H_{48}O_4$.^{[1][2]} Key physical and chemical characteristics are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₄₈ O ₄	[1][2]
Molecular Weight	472.7 g/mol	[1]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Purity	>98%	[1]
Storage Conditions	Desiccate at -20°C	[1]

Further data on melting point and detailed spectral analysis are not consistently available in publicly accessible literature and require consultation of specialized chemical databases or primary research articles.

Spectral Data Analysis

Detailed spectral data is crucial for the unambiguous identification and structural elucidation of **Bourjotinolone A**. While specific spectra for **Bourjotinolone A** are not widely published, the following sections outline the expected spectral characteristics for a triterpenoid of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **Bourjotinolone A** is expected to be complex, exhibiting a multitude of signals corresponding to the 48 hydrogen atoms in its structure. Key features would include signals for methyl groups (singlets, doublets, or triplets), methine protons, and protons adjacent to hydroxyl and carbonyl functionalities. The chemical shifts and coupling constants of these signals would provide detailed information about the connectivity and stereochemistry of the molecule.
- ¹³C NMR:** The carbon-13 NMR spectrum would display 30 distinct signals, corresponding to each carbon atom in the **Bourjotinolone A** molecule. The chemical shifts would indicate the type of carbon (methyl, methylene, methine, quaternary, carbonyl, and carbons bearing hydroxyl groups), providing a carbon fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of **Bourjotinolone A**. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula $C_{30}H_{48}O_4$. Fragmentation patterns observed in the mass spectrum would offer valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of **Bourjotinolone A** would reveal the presence of key functional groups. Characteristic absorption bands would be expected for:

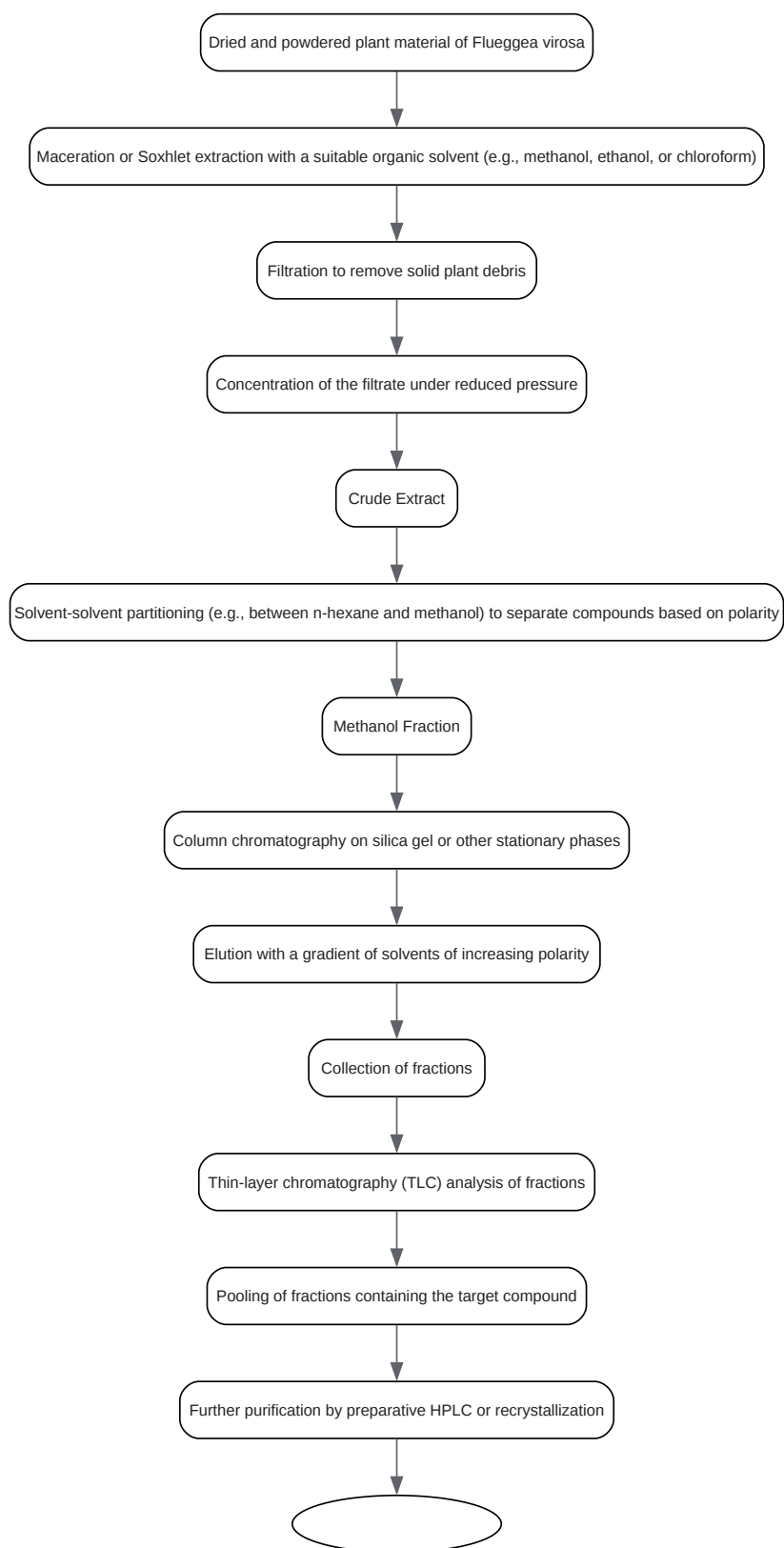
- O-H stretching: A broad band in the region of $3200-3600\text{ cm}^{-1}$, indicative of the hydroxyl groups.
- C-H stretching: Sharp peaks in the $2850-3000\text{ cm}^{-1}$ region, corresponding to the aliphatic C-H bonds.
- C=O stretching: A strong, sharp absorption band around $1700-1725\text{ cm}^{-1}$, characteristic of the carbonyl group.

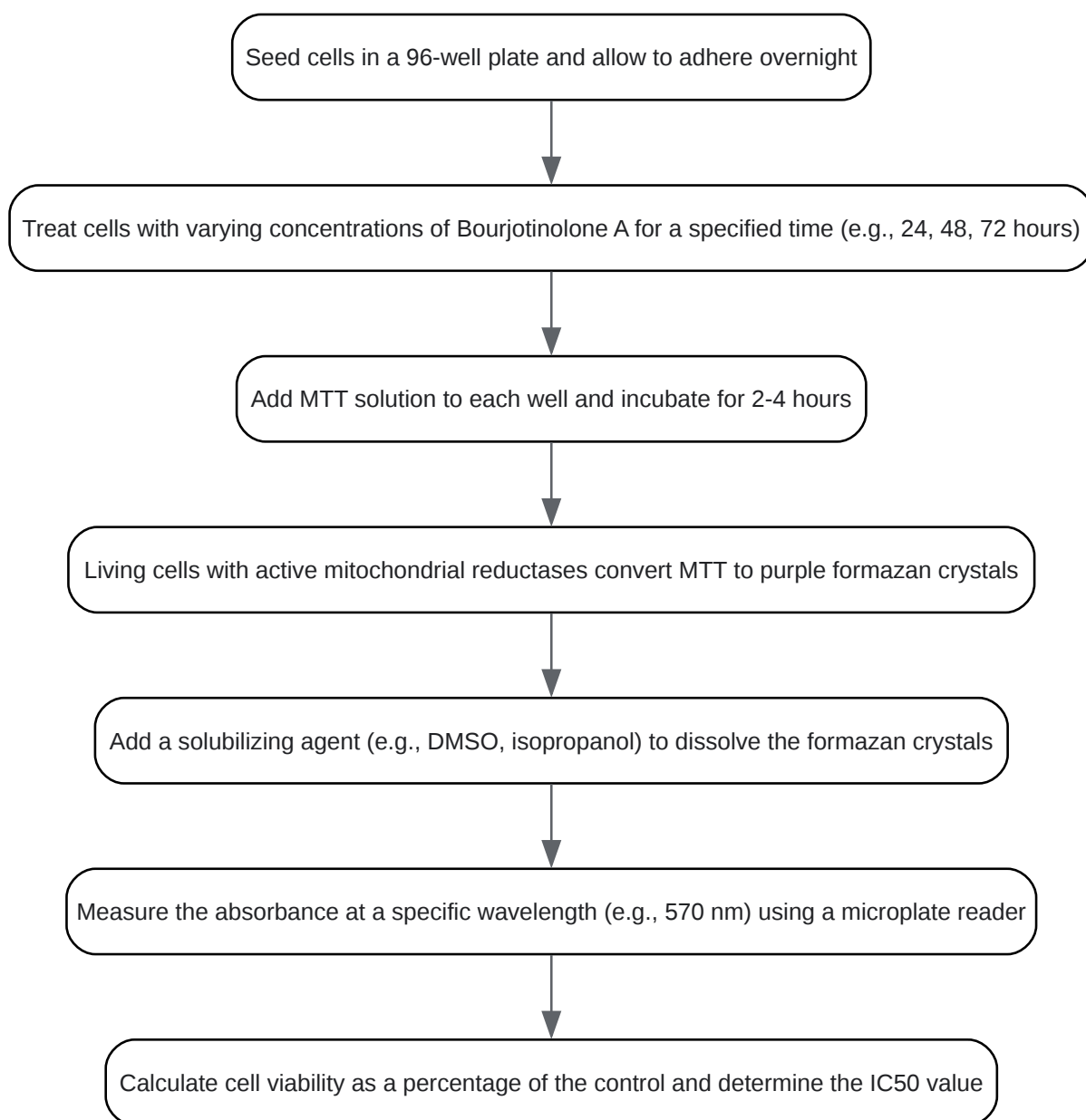
Experimental Protocols

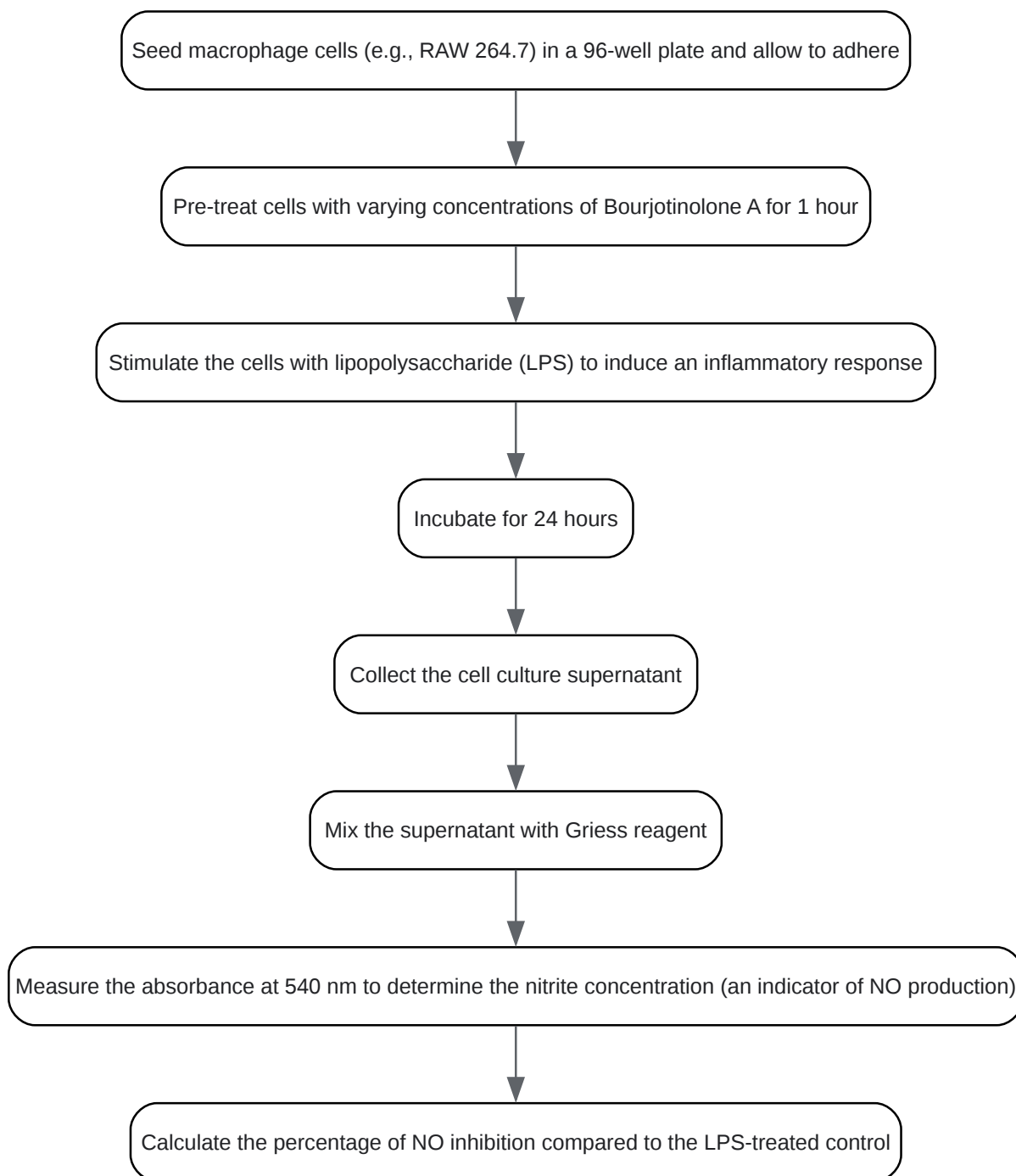
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **Bourjotinolone A** are essential for reproducible research. The following sections provide generalized methodologies based on common practices for triterpenoid research.

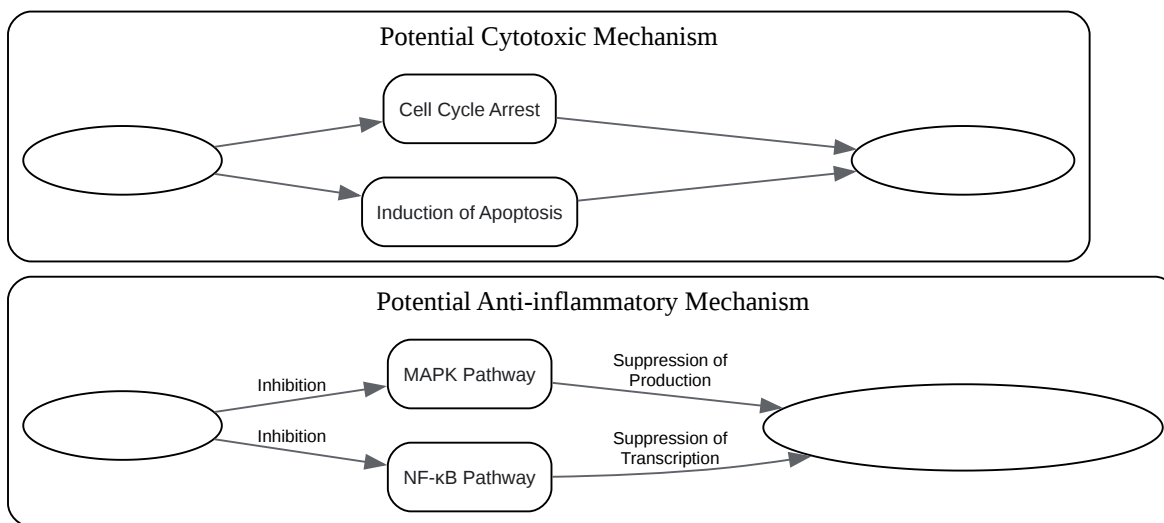
Isolation of Bourjotinolone A from Flueggea virosa

While a specific protocol for the isolation of **Bourjotinolone A** is not readily available, a general procedure for isolating triterpenoids from plant material is as follows:









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